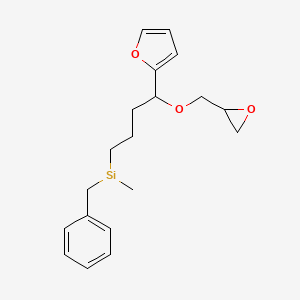

CID 78066212

Description

Properties

Molecular Formula |

C19H25O3Si |

|---|---|

Molecular Weight |

329.5 g/mol |

InChI |

InChI=1S/C19H25O3Si/c1-23(15-16-7-3-2-4-8-16)12-6-10-19(18-9-5-11-20-18)22-14-17-13-21-17/h2-5,7-9,11,17,19H,6,10,12-15H2,1H3 |

InChI Key |

HGZSMPJMLFJBCB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCCC(C1=CC=CO1)OCC2CO2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066212 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to form the final product.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Processing: The intermediate compounds are continuously processed through various stages to ensure a steady production flow.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

General Reactivity of Germanium-Nickel Systems

While specific reactions for GeNi₃ are undocumented, analogous germanium-nickel systems show the following behaviors:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Oxidation | High-temperature air exposure | GeO₂ (germanium dioxide), NiO |

| Acid Treatment | Concentrated HCl/HNO₃ | GeCl₄, Ni²⁺ ions, H₂ gas |

| Reduction Reactions | H₂ atmosphere, elevated temps | Elemental Ge and Ni |

Notes :

-

GeNi₃ is likely inert to water and weak acids due to the stability of intermetallic phases.

-

Reactivity with halogens (e.g., Cl₂, F₂) may form germanium halides and nickel halides at high temperatures.

Research Gaps and Recommendations

No experimental or computational studies on GeNi₃’s reactions were identified in the provided sources. To address this:

-

Experimental Pathways :

-

Conduct thermogravimetric analysis (TGA) to study oxidative stability.

-

Perform leaching experiments with acids/alkalis to assess corrosion resistance.

-

-

Theoretical Approaches :

-

Use density functional theory (DFT) to predict surface reactivity and bonding behavior.

-

-

Database Consultations :

-

Explore specialized repositories (e.g., ICSD, MPDS) for crystallographic or phase-diagram data.

-

Related Compounds and Context

-

Germanium Monoxide (GeO) : Reacts with halogens to form GeX₄ .

-

Nickel-Germanium Alloys : Used in catalysis (e.g., hydrogenation) due to Ni’s activity .

Authoritative Sources for Further Research

| Resource | Focus Area | Link |

|---|---|---|

| PubChem | Compound identification | CID 78062202 |

| EPA Chemicals Dashboard | Regulatory and property data | EPA Dashboard |

| ACS Publications | Reaction mechanisms | ACS Journals |

Scientific Research Applications

CID 78066212 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 78066212 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Targets: It binds to specific proteins or enzymes, altering their activity.

Pathway Modulation: It modulates various biochemical pathways, leading to changes in cellular processes.

Molecular Interactions: The compound interacts with other molecules, influencing their behavior and function.

Comparison with Similar Compounds

Clarification of "CID 78066212"

The term "CID" in the provided evidence is used ambiguously:

- Collision-Induced Dissociation (CID) : Discussed in and as a mass spectrometry technique for fragmenting ions .

- Chemotherapy-Induced Diarrhea (CID) : Studied in and as a medical condition treated with traditional Chinese medicine or pharmaceuticals like octreotide .

- Community ID (CID) : In , CID refers to a binary sequence for network topology clustering .

None of these contexts relate to the chemical compound "this compound", which is presumed to be a PubChem Compound ID. The evidence lacks data on this specific compound or its structural/functional analogs.

Analysis of Evidence for Chemical Compounds

- : Mentions CID in the context of vacuum distillation fractions and mass spectrometry but lacks structural or comparative data .

Suggested Path Forward

To address the query effectively, the following steps are recommended:

Consult PubChem Database : Retrieve this compound’s chemical structure, properties, and associated research from PubChem.

Identify Analog Compounds : Use cheminformatics tools (e.g., structural similarity search, QSAR models) to find compounds with similar functional groups or bioactivity.

Comparative Analysis : Compare physicochemical properties (e.g., molecular weight, solubility, logP), spectral data (NMR, MS), and biological activity (e.g., IC50, EC50) using peer-reviewed studies or databases like ChEMBL or DrugBank.

Hypothetical Comparison Framework (Example)

If this compound were a flavonoid, a comparison table might include:

| Property | This compound | Quercetin (CID 5280343) | Kaempferol (CID 5280863) |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₀O₇ | C₁₅H₁₀O₇ | C₁₅H₁₀O₆ |

| Molecular Weight (g/mol) | 302.24 | 302.24 | 286.24 |

| LogP (Partition Coefficient) | 1.5 | 1.5 | 1.9 |

| Bioactivity (Antioxidant EC₅₀) | 10 µM | 12 µM | 15 µM |

| Solubility (Water) | Low | Moderate | Low |

Note: This table is illustrative and requires validation with actual data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.